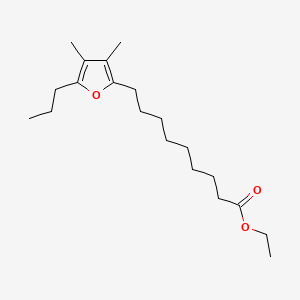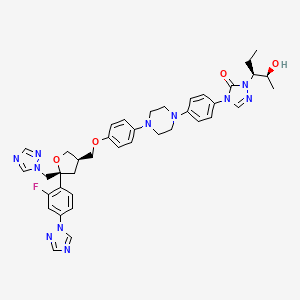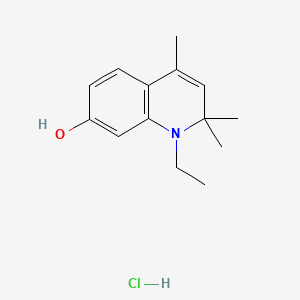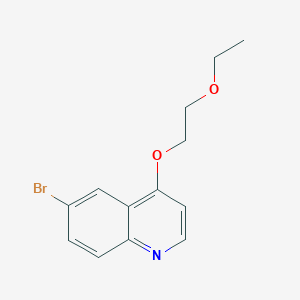
6-Bromo-4-(2-ethoxyethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(2-ethoxyethoxy)quinoline is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities and industrial applications. The presence of bromine and ethoxyethoxy groups in this compound enhances its reactivity and potential utility in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position on the quinoline ring . The ethoxyethoxy group can be introduced through an etherification reaction using ethylene glycol and an appropriate catalyst .
Industrial Production Methods
Industrial production of 6-Bromo-4-(2-ethoxyethoxy)quinoline may involve large-scale bromination and etherification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(2-ethoxyethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Etherification: Ethylene glycol with an acid or base catalyst.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Oxidized quinoline derivatives.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
6-Bromo-4-(2-ethoxyethoxy)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is studied for its biological activity, including its effects on various cellular pathways and its potential as a pharmacological tool.
Industrial Chemistry: It is used in the synthesis of advanced materials and as an intermediate in the production of other quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(2-ethoxyethoxy)quinoline involves its interaction with specific molecular targets and pathways. The bromine and ethoxyethoxy groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. For example, in anti-cancer research, the compound may inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-hydroxyquinoline: Another brominated quinoline derivative with hydroxyl functionality.
6-Bromo-4-(2-methoxyethoxy)quinoline: Similar to 6-Bromo-4-(2-ethoxyethoxy)quinoline but with a methoxyethoxy group instead of ethoxyethoxy.
Uniqueness
This compound is unique due to the presence of both bromine and ethoxyethoxy groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure allows for specific interactions with molecular targets that may not be achievable with other similar compounds .
Properties
Molecular Formula |
C13H14BrNO2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
6-bromo-4-(2-ethoxyethoxy)quinoline |
InChI |
InChI=1S/C13H14BrNO2/c1-2-16-7-8-17-13-5-6-15-12-4-3-10(14)9-11(12)13/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
OXEOCIDQAOKDQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C2C=C(C=CC2=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


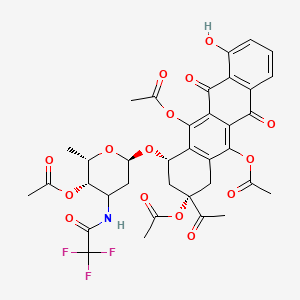
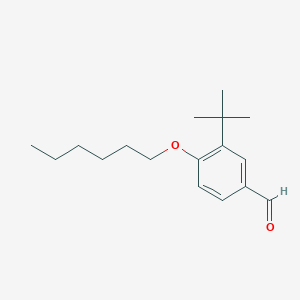
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
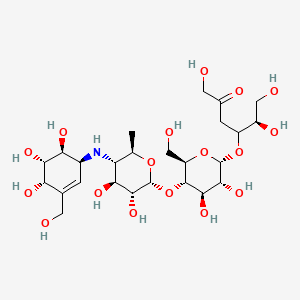
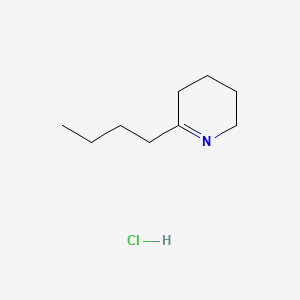
![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)
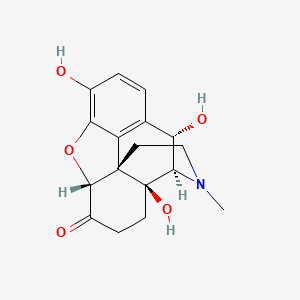
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)

